molecular formula C12H9Cl3N2OS B2606884 4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 339275-97-7

4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine

Cat. No.: B2606884
CAS No.: 339275-97-7
M. Wt: 335.63
InChI Key: CWGCYJGOFZYJAU-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine (CAS: 339275-97-7, C₁₂H₉Cl₃N₂OS, MW: 335.64) is a pyrimidine derivative featuring a 3,4-dichlorobenzylsulfanyl substituent at position 2, a methoxy group at position 5, and a chlorine atom at position 4 . Pyrimidines are pharmacologically significant due to their roles in nucleic acid metabolism and enzyme inhibition.

Properties

IUPAC Name

4-chloro-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2OS/c1-18-10-5-16-12(17-11(10)15)19-6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGCYJGOFZYJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine typically involves the reaction of 4-chloro-5-methoxypyrimidine with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro groups can be reduced to form the corresponding dechlorinated derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that 4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, potentially through the inhibition of specific kinases involved in cancer progression. For instance, similar compounds have been shown to inhibit Bub1 kinase, which plays a crucial role in cell division and cancer cell proliferation .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features suggest that it may interact with bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for further development as an antibiotic agent. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria .

3. Enzyme Inhibition
Inhibitors of specific enzymes are critical in drug development, particularly for conditions like hypertension and diabetes. The compound's structural analogs have been studied for their ability to inhibit enzymes such as carbonic anhydrase and various kinases . This suggests that this compound may possess similar inhibitory effects.

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the efficacy of the compound against breast cancer cell lines. The results showed that treatment with the compound led to significant apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Testing
Another research project investigated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound inhibited bacterial growth at low concentrations, supporting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

Structural and Functional Insights

Core Modifications: The triazole analog LCRF-0006 shares the 3,4-dichlorobenzylsulfanyl group but replaces the pyrimidine core with a triazole. This modification reduces molecular weight (288.15 vs. 335.64) but retains bioactivity as an N-cadherin antagonist .

Substituent Effects: Dual Sulfanyl Groups: The compound in (MW: 439.37) features two sulfanyl groups, increasing lipophilicity compared to the target compound. This may enhance membrane permeability but reduce aqueous solubility. Phenoxy vs.

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution of a chloropyrimidine precursor with 3,4-dichlorobenzylthiol, similar to methods described for related sulfanylpyrimidines (e.g., uses toluene sulfonic acid catalysis in dioxane).

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the thiol group of 3,4-dichlorobenzyl mercaptan can react with a chlorinated pyrimidine precursor (e.g., 4-chloro-5-methoxy-2-sulfanylpyrimidine) under basic conditions (e.g., KOH or NaH) in anhydrous solvents like THF or DMF. Intermediate purification often involves column chromatography, and reaction progress is monitored via TLC or LC-MS .

Q. What structural features are critical for its reactivity and biological activity?

Key structural elements include:

  • The pyrimidine core , which allows for hydrogen bonding and π-π stacking interactions.
  • The 3,4-dichlorobenzylsulfanyl group , contributing to lipophilicity and potential target binding.
  • The 5-methoxy substituent , which may enhance metabolic stability. X-ray crystallography of analogous compounds confirms planar geometry and halogen-dependent packing motifs .

Q. What preliminary biological activities have been reported for this compound?

Derivatives with dichlorobenzyl groups exhibit anti-cancer activity, particularly against melanoma and breast cancer cell lines (e.g., IC₅₀ values in the µM range). The sulfanyl linkage may enhance membrane permeability, while the chlorine substituents improve target selectivity .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Perform dose-response curves across multiple cell lines.
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Compare results with structurally similar compounds, such as triazole-thiadiazine derivatives, to identify substituent-specific effects .

Q. What strategies optimize the synthesis yield and purity?

  • Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Employ Schlenk techniques to exclude moisture for moisture-sensitive intermediates.
  • Optimize the molar ratio of 3,4-dichlorobenzyl mercaptan to pyrimidine precursor (typically 1.2:1) to minimize unreacted starting material .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Chlorine positioning : 3,4-dichloro substitution on the benzyl group enhances cytotoxicity compared to mono-chloro analogs.
  • Sulfanyl vs. sulfonyl : Replacing the sulfanyl group with sulfonyl reduces activity, likely due to decreased electron density.
  • Methoxy group : Removal of the 5-methoxy group lowers metabolic stability in hepatic microsomal assays .

Q. What analytical methods are recommended for characterizing this compound?

  • X-ray crystallography : Resolve stereochemistry and confirm solid-state packing (e.g., C–H···Cl interactions) .
  • NMR spectroscopy : Use 13C^{13}\text{C}-DEPTO to assign quaternary carbons in the pyrimidine ring.
  • LC-MS/MS : Detect trace impurities (<0.1%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How can stability issues during storage be mitigated?

  • Store under inert gas (argon) at −20°C in amber vials to prevent oxidation of the sulfanyl group.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Add antioxidants like BHT (0.01% w/w) for long-term storage .

Q. What computational tools are suitable for modeling its interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with HSP70 (PDB: 3D2F) to predict binding modes of the dichlorobenzyl group.
  • MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does the compound interact with enzymes like cytochrome P450?

In vitro assays with human liver microsomes reveal moderate CYP3A4 inhibition (IC₅₀ ~15 µM). Metabolite identification via HR-MS/MS shows hydroxylation at the benzyl group and demethylation of the methoxy substituent .

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